molecular formula C19H18N2O3S2 B2519587 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896350-36-0

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2519587
CAS No.: 896350-36-0
M. Wt: 386.48
InChI Key: MVBZNYKLLYBRJL-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” is a synthetic organic compound that features a thiazole ring, a dimethoxyphenyl group, and a methylthiobenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the thiazole ring is coupled with a 3,4-dimethoxyphenyl halide.

    Formation of the Benzamide Moiety: The final step could involve the reaction of the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole-containing compounds.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide” would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group might enhance binding affinity through hydrophobic interactions, while the benzamide moiety could participate in hydrogen bonding with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide: can be compared with other thiazole-containing compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZNYKLLYBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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